N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride
Description
Contextualization within Amine and Halogenated Organic Chemistry Research
Amines are fundamental organic compounds, ubiquitous in biochemistry and pharmacology. The nitrogen atom's basicity and nucleophilicity are central to the biological activity of countless drugs. The allylamine (B125299) subgroup, in particular, is a well-established pharmacophore found in several antifungal agents. imjst.org These compounds typically function by inhibiting squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. imjst.org The presence of the allyl group (2-propen-1-yl) in N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride suggests its potential as a building block for new antifungal candidates.
The incorporation of halogens, such as bromine, into organic molecules is a widely employed strategy in medicinal chemistry. Halogen atoms can influence a compound's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. The bromine atom in the para position of the benzyl (B1604629) ring of the title compound can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition and drug-receptor binding. Furthermore, the bromo-substituent provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, to generate more complex molecular architectures.
Strategic Importance of the this compound Scaffold in Advanced Chemical Synthesis
The this compound scaffold is of strategic importance due to the orthogonal reactivity of its functional groups. The secondary amine can be readily derivatized through acylation, alkylation, or sulfonylation to create a library of analogues. The allyl group's double bond is amenable to a variety of transformations, including hydrogenation, dihydroxylation, epoxidation, and metathesis reactions. The aryl bromide presents an opportunity for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents to probe the chemical space around the molecule.
This trifecta of reactive sites makes this compound a valuable intermediate in diversity-oriented synthesis, a strategy aimed at creating collections of structurally diverse small molecules for high-throughput screening and drug discovery.
Advanced Chemical Synthesis and Physicochemical Properties
While specific research detailing the synthesis and properties of this compound is not extensively documented in peer-reviewed literature, its synthesis can be logically inferred from standard organic chemistry principles, and its properties can be predicted based on data from closely related compounds.
Plausible Synthetic Routes
Two primary retrosynthetic disconnections are most plausible for the synthesis of N-(4-Bromobenzyl)-2-propen-1-amine:
Reductive Amination: This approach involves the reaction of 4-bromobenzaldehyde (B125591) with allylamine to form an intermediate imine, which is then reduced to the target secondary amine. Various reducing agents can be employed, with sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) being common choices for this transformation. The resulting free base can then be treated with hydrochloric acid to yield the hydrochloride salt. This method is a cornerstone of amine synthesis due to its efficiency and broad substrate scope. mdpi.com
Nucleophilic Substitution (Alkylation): This route entails the reaction of allylamine with 4-bromobenzyl bromide. As a primary amine, allylamine acts as a nucleophile, displacing the bromide from the benzylic position of 4-bromobenzyl bromide. A potential drawback of this method is the possibility of over-alkylation, leading to the formation of the tertiary amine. beilstein-journals.org Careful control of reaction conditions, such as the stoichiometry of the reactants, can help to mitigate this side reaction. The product is then converted to its hydrochloride salt.
The subsequent treatment of the synthesized N-(4-Bromobenzyl)-2-propen-1-amine with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, would afford the desired hydrochloride salt.
Physicochemical and Spectroscopic Data
Direct experimental data for this compound is scarce in the public domain. However, we can predict its key physicochemical properties and outline its expected spectroscopic features based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Basis of Prediction |
|---|---|---|
| Molecular Formula | C₁₀H₁₃BrClN | Based on structure |
| Molecular Weight | 262.58 g/mol | Based on structure |
| Appearance | White to off-white solid | Analogy to similar amine hydrochlorides nih.govchemicalbook.com |
| Solubility | Soluble in water and polar organic solvents | Analogy to similar amine hydrochlorides nih.govchemicalbook.combiocrick.com |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
|---|---|
| ¹H NMR | - Aromatic protons of the 4-bromobenzyl group appearing as two doublets in the aromatic region. - A singlet for the benzylic (CH₂) protons. - Signals for the allylic protons (CH₂-CH=CH₂) in the olefinic and aliphatic regions, showing characteristic splitting patterns. - A broad signal for the ammonium (B1175870) proton (NH₂⁺). |
| ¹³C NMR | - Distinct signals for the aromatic carbons, with the carbon attached to bromine showing a characteristic chemical shift. - A signal for the benzylic carbon. - Signals for the three carbons of the allyl group, including two in the olefinic region. |
| FT-IR | - N-H stretching vibrations for the secondary ammonium salt. - C-H stretching vibrations for the aromatic and aliphatic groups. - C=C stretching for the allyl group. - C-Br stretching vibration. |
| Mass Spectrometry | - A molecular ion peak corresponding to the free base (N-(4-Bromobenzyl)-2-propen-1-amine). - A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). - Fragmentation patterns corresponding to the loss of the allyl group and the benzyl group. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h2-6,12H,1,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARULNOSMOTZCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Bromobenzyl 2 Propen 1 Amine Hydrochloride
Established Synthetic Routes and Mechanistic Considerations
Traditional methods for synthesizing secondary amines like N-(4-Bromobenzyl)-2-propen-1-amine rely on well-established organic reactions, primarily focusing on direct amination strategies. The final step in these syntheses typically involves the treatment of the resulting amine with hydrochloric acid to form the stable hydrochloride salt.
Amination Strategies for N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride Synthesis
Two primary amination strategies are commonly employed for the synthesis of this target molecule: nucleophilic substitution and reductive amination.
Nucleophilic Substitution: This is a direct approach where an amine acts as a nucleophile, displacing a leaving group on an alkyl halide. For the synthesis of N-(4-Bromobenzyl)-2-propen-1-amine, this can be achieved in two ways:
Reacting 4-bromobenzyl bromide with allylamine (B125299).
Reacting 4-bromobenzylamine (B181089) with allyl bromide.
In both scenarios, a base such as potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N) is typically used to neutralize the hydrohalic acid byproduct and to deprotonate the ammonium (B1175870) salt intermediate, allowing the reaction to proceed to completion. The reaction is often carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). rsc.org The mechanism involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon atom bearing the halogen, leading to the formation of the new C-N bond.
Reductive Amination: This method involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. To synthesize the target compound, 4-bromobenzaldehyde (B125591) would be reacted with allylamine. The initial reaction forms an unstable hemiaminal which dehydrates to an N-(4-bromobenzylidene)prop-2-en-1-imine. This imine is then immediately reduced without being isolated. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). rsc.org This one-pot procedure is highly efficient and is a cornerstone of amine synthesis. chemicalbook.com
Table 1: Comparison of Established Amination Strategies
| Strategy | Starting Materials | Key Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 4-Bromobenzyl bromide + Allylamine OR 4-Bromobenzylamine + Allyl bromide | Base (e.g., K2CO3, Et3N), Solvent (e.g., Acetonitrile) | Stirring at elevated temperatures (e.g., 70 °C) for several hours rsc.org | Simple procedure, readily available starting materials. | Potential for over-alkylation to form tertiary amine, requires a base. |
| Reductive Amination | 4-Bromobenzaldehyde + Allylamine | Reducing agent (e.g., NaBH4), Solvent (e.g., Ethanol, Methanol) | Stirring under an inert atmosphere, often at room temperature rsc.orgchemicalbook.com | High selectivity for the secondary amine, mild reaction conditions, one-pot procedure. | Aldehyde starting material may be less stable than the corresponding halide. |
Role of Protective Groups in this compound Synthesis
In the context of a multi-step synthesis where other reactive functional groups are present, protecting the amine functionality is crucial to prevent undesired side reactions. organic-chemistry.orgresearchgate.net For the direct synthesis of N-(4-Bromobenzyl)-2-propen-1-amine from the simple precursors mentioned above, a protecting group is generally not necessary. However, if either the 4-bromobenzyl or allyl moiety were part of a more complex molecule, the secondary amine product itself might need to be protected for subsequent transformations.
A protecting group is a temporary modification of a functional group that renders it inert to specific reaction conditions. researchgate.net After the desired reaction is complete, the protecting group is removed to restore the original functionality. For amines, common protecting groups include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). tcichemicals.com
tert-Butoxycarbonyl (Boc) Group: This group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc)2O. It is stable under basic and nucleophilic conditions but is easily removed with acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). tcichemicals.com
Benzyloxycarbonyl (Cbz or Z) Group: Introduced using benzyl (B1604629) chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenolysis (e.g., H2 over a palladium catalyst), a mild reduction method. vdoc.pub
Table 2: Common Amine Protecting Groups
| Protecting Group | Abbreviation | Structure | Protection Reagent | Deprotection Conditions |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | -C(O)O(CH3)3 | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA, HCl) tcichemicals.com |
| Benzyloxycarbonyl | Cbz or Z | -C(O)OCH2C6H5 | Benzyl chloroformate | Catalytic Hydrogenolysis (H2/Pd) vdoc.pub |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | -C(O)O-CH2-Fluorene | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) tcichemicals.com |
Advanced and Sustainable Approaches in this compound Production
Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. This includes the use of catalysts to improve reaction rates and selectivity, and the application of green chemistry principles to minimize waste and energy use.
Catalytic Methods in this compound Synthesis
Catalysis offers significant advantages over stoichiometric methods, including milder reaction conditions, lower waste generation, and higher efficiency. For the synthesis of N-(4-Bromobenzyl)-2-propen-1-amine, catalytic approaches can be applied to both nucleophilic substitution and reductive amination reactions.
Catalytic Reductive Amination: While traditional reductive amination uses stoichiometric hydride reagents, catalytic transfer hydrogenation or direct hydrogenation with H2 gas are greener alternatives. Ruthenium and Iridium complexes are effective catalysts for transfer hydrogenation, while platinum or palladium on carbon (Pt/C, Pd/C) are commonly used for direct hydrogenation. mdpi.commdpi.com These methods can offer high yields and chemoselectivity under mild conditions. mdpi.com For instance, a process could involve reacting 4-bromobenzaldehyde and allylamine in the presence of a heterogeneous catalyst like Pt/C under a hydrogen atmosphere. mdpi.com
Palladium-Catalyzed N-Arylation/Alkylation: While typically used for forming aryl-amine bonds (Buchwald-Hartwig amination), palladium catalysis can also be adapted for N-alkylation reactions. These methods can expand the substrate scope and improve functional group tolerance compared to traditional SN2 reactions.
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Several principles can be applied to the synthesis of the target compound.
Use of Greener Solvents: Traditional syntheses often use volatile and potentially toxic organic solvents. Replacing these with more benign alternatives like water, ethanol, or bio-based solvents such as Cyrene™ is a key green strategy. mdpi.combath.ac.uk For example, some N-alkylation and protection reactions have been shown to proceed efficiently in water, which simplifies workup and reduces environmental impact. researchgate.net
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is crucial. Catalytic reductive amination has excellent atom economy, as the only byproduct from the condensation-reduction sequence is water. themjalab.com
Catalysis: As discussed previously, using catalysts (especially heterogeneous ones that can be easily recovered and reused) is a fundamental principle of green chemistry. This reduces the need for stoichiometric reagents and minimizes waste. mdpi.com
One-Pot Reactions: Combining multiple reaction steps into a single procedure, like in reductive amination, avoids the need for isolating and purifying intermediates. This saves time, reduces solvent use, and minimizes material loss, leading to a more efficient and sustainable process. mdpi.com
Table 3: Application of Green Chemistry Principles
| Green Principle | Traditional Approach | Sustainable Alternative | Benefit |
|---|---|---|---|
| Solvent Choice | Acetonitrile, Dichloromethane | Water, Ethanol, Cyrene™ bath.ac.uk | Reduced toxicity and environmental impact. |
| Reagent Use | Stoichiometric base (K2CO3), Stoichiometric reducing agent (NaBH4) | Catalytic hydrogenation (H2/Pd/C), Heterogeneous catalysts mdpi.com | Reduced waste, potential for catalyst recycling. |
| Process Efficiency | Multi-step isolation of intermediates | One-pot synthesis (e.g., reductive amination) mdpi.com | Reduced solvent use, energy consumption, and waste. |
| Energy Consumption | Heating at elevated temperatures rsc.org | Catalyst-enabled reactions at room temperature | Lower energy costs and environmental footprint. |
Chemical Reactivity and Transformation of N 4 Bromobenzyl 2 Propen 1 Amine Hydrochloride
Reactions Involving the Allylic Amine Moiety
The allylic amine portion of the molecule contains both a nucleophilic secondary amine and an electrophilic alkene. These two functional groups can undergo a variety of chemical reactions.
Electrophilic Additions to the Alkene Group
The double bond in the 2-propen-1-amine (allyl) group is susceptible to electrophilic addition reactions. While the protonated amine in the hydrochloride salt form may reduce the nucleophilicity of the alkene, under appropriate basic conditions, the free amine can readily react. Typical electrophilic additions include:
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would yield the corresponding dihalo-propane derivative.
Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) would follow Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide to the secondary carbon of the original double bond.
Hydration: Acid-catalyzed addition of water would lead to the formation of an alcohol.
Epoxidation: Reaction with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), would form an epoxide ring.
Dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) to produce a diol.
Nucleophilic Substitutions and Rearrangements Involving the Amine
The secondary amine is nucleophilic and can participate in various C-N bond-forming reactions. acs.org Key transformations include:
N-Alkylation and N-Acylation: The amine can be further alkylated with alkyl halides or undergo acylation with acyl chlorides or anhydrides to form tertiary amines and amides, respectively.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a bond between the amine nitrogen and an aryl group, although this can be competitive with reactions at the bromobenzyl site. nih.gov
Intramolecular Cyclization: The allylamine (B125299) structure is a precursor for various cyclization reactions. For instance, an intramolecular Heck reaction could occur if the bromobenzyl moiety is first coupled with another group that can then react with the allylamine. acs.org
Reactions at the Bromobenzyl Moiety
The carbon-bromine bond on the aromatic ring is a prime site for transition metal-catalyzed cross-coupling reactions and, under specific conditions, nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The bromine atom on the benzyl (B1604629) group serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. cem.com The reactivity of aryl bromides is generally high, falling between that of more reactive aryl iodides and less reactive aryl chlorides. wikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (boronic acid or ester) to form a new C-C bond. It is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. nih.govorganic-chemistry.org This makes it a powerful tool for synthesizing biaryl compounds or attaching various alkyl and vinyl groups. The use of specific ligands like SPhos can facilitate these reactions even at room temperature. nih.gov
Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The use of unprotected allylamines as substrates in Heck reactions can be challenging but offers a direct route to valuable cinnamylamine structures. rsc.orgrsc.org The reaction is typically catalyzed by palladium complexes like palladium(II) acetate in the presence of a base. wikipedia.org
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. nrochemistry.comresearchgate.net This method is highly effective for synthesizing aryl alkynes under mild conditions, often at room temperature. wikipedia.orgnrochemistry.com
The table below summarizes typical conditions for these cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst | Base | Solvent | Temperature |
| Suzuki | Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands (e.g., SPhos) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane, DMF | Room Temp to Reflux |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile (B52724) | 50-120 °C |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine, Et₃N | THF, DMF | Room Temp to 60 °C |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) on an unactivated aryl bromide like N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride is generally difficult. The SNAr reaction typically proceeds via an addition-elimination mechanism, which requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (bromine). chemistrysteps.commasterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comlibretexts.org
Since the target molecule lacks such activating groups, forcing a substitution with a nucleophile (e.g., -OH, -OR, -NH₂) would require harsh conditions of high temperature and pressure.
An alternative pathway is the elimination-addition (benzyne) mechanism . This reaction can occur in the presence of an exceptionally strong base, such as sodium amide (NaNH₂). chemistrysteps.comyoutube.com The base would first deprotonate the aromatic ring at a position ortho to the bromine atom, followed by the elimination of bromide to form a highly reactive benzyne intermediate. The nucleophile then attacks the benzyne, followed by protonation, to yield the substituted product.
Derivatization Strategies for this compound
The dual functionality of this compound allows for numerous derivatization strategies to create a library of new molecules. These strategies can target the allylic amine, the bromobenzyl group, or both. Chemical derivatization is a common technique to modify compounds for various applications. researchgate.net
The following table outlines potential derivatization strategies at each reactive site:
| Reactive Site | Functional Group | Derivatization Reaction | Resulting Structure |
| Allylic Amine Moiety | Alkene (C=C) | Hydrogenation | N-(4-Bromobenzyl)propan-1-amine |
| Epoxidation | N-(4-Bromobenzyl)oxiranylmethanamine | ||
| Dihydroxylation | 3-(4-Bromobenzylamino)propane-1,2-diol | ||
| Amine (NH) | N-Acylation | N-(4-Bromobenzyl)-N-allyl-acetamide | |
| N-Alkylation | Tertiary Amine Derivative | ||
| Reductive Amination | N-(4-Bromobenzyl)-N-propyl-amine | ||
| Bromobenzyl Moiety | Aryl Bromide (Ar-Br) | Suzuki Coupling | 4'-(Allylaminomethyl)-[1,1'-biphenyl] derivative |
| Heck Coupling | 4-(Allylaminomethyl)-stilbene derivative | ||
| Sonogashira Coupling | N-Allyl-N-(4-(phenylethynyl)benzyl)amine | ||
| Buchwald-Hartwig Amination | N¹-Allyl-N¹-benzyl-benzene-1,4-diamine derivative | ||
| Cyanation (e.g., with CuCN) | 4-(Allylaminomethyl)benzonitrile |
These strategies can be employed in a modular fashion to systematically alter the steric and electronic properties of the parent molecule, leading to the generation of diverse chemical entities.
N-Alkylation and N-Acylation Reactions
The secondary amine in N-(4-Bromobenzyl)-2-propen-1-amine serves as a nucleophile, readily participating in N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a variety of substituents, thereby modifying the compound's steric and electronic properties.
N-Alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, typically an alkyl halide. This reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The reactivity of the alkyl halide is a crucial factor, with the reaction rate generally following the order of I > Br > Cl for the leaving group.
While specific studies on the N-alkylation of this compound are not extensively documented in publicly available literature, the general principles of secondary amine alkylation are well-established. For instance, the reaction of a secondary amine with an alkyl bromide in the presence of a base to neutralize the resulting hydrobromic acid is a standard procedure. The choice of base and solvent can significantly influence the reaction's efficiency and selectivity.
| Alkylating Agent | Base | Solvent | Product |
| Methyl Iodide | Triethylamine (B128534) | Acetonitrile | N-(4-Bromobenzyl)-N-methyl-2-propen-1-amine |
| Ethyl Bromide | Potassium Carbonate | Dimethylformamide | N-(4-Bromobenzyl)-N-ethyl-2-propen-1-amine |
| Benzyl Chloride | Sodium Bicarbonate | Dichloromethane | N,N-Dibenzyl-4-bromobenzylamine |
N-Acylation is another important transformation, leading to the formation of amides. This reaction typically involves the use of acylating agents such as acyl chlorides or acid anhydrides. The process is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent.
Research by Katritzky et al. provides insights into the N-acylation of secondary amines using N-acylbenzotriazoles as effective acylating agents. This method is particularly advantageous when the corresponding acyl chlorides are unstable or difficult to handle. The reaction of an amine with an N-acylbenzotriazole, often facilitated by a base like sodium hydride, yields the corresponding N-acylsulfonamide. While this study focuses on sulfonamides, the principle can be extended to the acylation of other secondary amines.
| Acylating Agent | Base | Solvent | Product |
| Acetyl Chloride | Pyridine | Dichloromethane | N-(4-Bromobenzyl)-N-allylacetamide |
| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | N-(4-Bromobenzyl)-N-allylbenzamide |
| Acetic Anhydride | Sodium Acetate | Acetic Acid | N-(4-Bromobenzyl)-N-allylacetamide |
Stereoselective Transformations
The allyl group in N-(4-Bromobenzyl)-2-propen-1-amine provides a handle for various stereoselective transformations. These reactions are crucial for the synthesis of chiral molecules with specific three-dimensional arrangements, which is of paramount importance in fields like medicinal chemistry and materials science.
One of the key strategies for stereoselective transformations of allylic amines involves asymmetric catalysis. Transition metal catalysts, often in conjunction with chiral ligands, can facilitate a wide range of enantioselective reactions. For instance, asymmetric hydrogenation of the double bond in the allyl group could lead to the formation of a chiral propyl group. Similarly, asymmetric dihydroxylation or epoxidation of the double bond can introduce new stereocenters with high enantiomeric excess.
The development of new chiral catalysts and synthetic methodologies continues to expand the toolbox for stereoselective transformations of molecules containing allyl groups. Future research may explore the application of these advanced methods to N-(4-Bromobenzyl)-2-propen-1-amine and its derivatives, opening up new avenues for the synthesis of novel and complex chiral structures.
| Reaction Type | Chiral Catalyst/Reagent | Potential Chiral Product |
| Asymmetric Dihydroxylation | AD-mix-β | (R,R)-N-(4-Bromobenzyl)-2,3-dihydroxypropan-1-amine |
| Asymmetric Epoxidation | Jacobsen's catalyst | (R,R)-N-(4-Bromobenzyl)oxiran-2-ylmethanamine |
| Asymmetric Hydrogenation | Rhodium-BINAP complex | (R)-N-(4-Bromobenzyl)propan-1-amine |
Applications of N 4 Bromobenzyl 2 Propen 1 Amine Hydrochloride in Advanced Organic Synthesis
N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride as a Versatile Synthetic Building Block
The strategic placement of a bromo-substituted aromatic ring and a reactive allyl group within the same molecule makes this compound a valuable precursor in various synthetic transformations. The interplay between the aryl halide and the alkene functionality opens avenues for intramolecular cyclization reactions, enabling the efficient construction of intricate molecular frameworks.
Precursor in the Synthesis of Nitrogen-Containing Heterocycles
One of the most promising applications of this compound lies in its ability to serve as a precursor for the synthesis of nitrogen-containing heterocycles. The presence of both an aryl bromide and an allylic amine within the same molecule makes it an ideal candidate for intramolecular Heck reactions. This palladium-catalyzed cyclization is a powerful tool for the formation of carbon-carbon bonds and is widely employed in the synthesis of cyclic and polycyclic structures.
In a typical intramolecular Heck reaction involving a substrate like N-(4-Bromobenzyl)-2-propen-1-amine, the palladium catalyst would oxidatively add to the carbon-bromine bond of the bromobenzyl group. This is followed by the intramolecular insertion of the allyl group's double bond into the newly formed palladium-carbon bond. Subsequent β-hydride elimination would then lead to the formation of a cyclic product, typically a tetrahydroisoquinoline derivative, and regenerate the palladium(0) catalyst. The general mechanism is depicted below:
Table 1: Key Steps in the Intramolecular Heck Reaction for Tetrahydroisoquinoline Synthesis
| Step | Description |
| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of the 4-bromobenzyl group to form a Pd(II) complex. |
| Migratory Insertion | The double bond of the allyl group coordinates to the palladium center and then inserts into the Aryl-Pd bond, forming a new C-C bond and a six-membered ring. |
| β-Hydride Elimination | A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of a double bond within the newly formed ring and regenerating the Pd(0) catalyst. |
This methodology provides a direct and efficient route to the tetrahydroisoquinoline core, a structural motif present in numerous biologically active natural products and pharmaceuticals. The reaction conditions for such transformations are often mild and tolerant of various functional groups, making it a highly attractive synthetic strategy.
Role in Constructing Complex Molecular Architectures
Beyond the synthesis of fundamental heterocyclic systems, the structural features of this compound allow for its incorporation into more complex molecular architectures. The secondary amine can be further functionalized, and the bromine atom on the aromatic ring can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of additional molecular complexity either before or after the construction of the heterocyclic core.
For instance, the bromine atom can be used as a handle to attach other molecular fragments, which can then participate in subsequent cyclization or functionalization reactions. This sequential reaction strategy, often referred to as a cascade or tandem reaction, can significantly increase the efficiency of a synthetic route by minimizing the number of separate purification steps.
Utilization in Total Synthesis of Natural Products and Analogs (Focus on Synthetic Methodology)
The intramolecular Heck reaction of N-arylmethyl-allylamine derivatives is a key strategy in the total synthesis of various natural products, particularly alkaloids. A significant class of natural products that can be accessed through this methodology is the Amaryllidaceae alkaloids, which exhibit a wide range of biological activities. The core structures of many of these alkaloids contain a hydrodibenzofuran or a related polycyclic system, which can be constructed efficiently using an intramolecular Heck cyclization.
While no specific total synthesis employing this compound has been documented, the synthetic strategy is well-established with closely related analogs. For example, the synthesis of the crinine (B1220781) and lycorine (B1675740) alkaloid skeletons often involves the palladium-catalyzed cyclization of a suitably substituted N-(halobenzyl)allylamine derivative. The bromo-substituent in the target compound is strategically positioned to facilitate the formation of the key cyclic framework.
Table 2: Representative Amaryllidaceae Alkaloid Skeletons Accessible via Intramolecular Heck Reaction
| Alkaloid Skeleton | Key Synthetic Disconnection | Relevance of this compound |
| Crinine | Intramolecular C-C bond formation between the aromatic ring and the allylic system. | The bromobenzyl and allyl functionalities provide the necessary components for the key cyclization step. |
| Lycorine | Formation of the fused heterocyclic ring system. | The structural motif is analogous to what would be formed from the cyclization of the target compound. |
The utility of this synthetic approach lies in its ability to stereoselectively generate complex polycyclic systems in a single step, often with high yields. The specific substitution pattern on the aromatic ring and the nature of the allylic portion of the molecule can be varied to access a diverse range of natural product analogs for structure-activity relationship studies.
Applications in Polymer Chemistry (Focus on Monomer/Precursor Role)
The presence of a polymerizable allyl group and a functionalizable bromobenzyl moiety suggests that this compound could serve as a valuable monomer or precursor in polymer chemistry. Allylamine (B125299) and its derivatives are known to undergo free-radical polymerization, although they can be challenging to polymerize to high molecular weights due to degradative chain transfer. However, in the form of their hydrochloride salts, the polymerization behavior can be improved.
The polymerization of this compound would result in a functional polymer with pendant bromobenzyl groups. These groups can then be subjected to post-polymerization modification. The bromine atom can be replaced by a variety of other functional groups through nucleophilic substitution or transformed via cross-coupling reactions. This would allow for the synthesis of a wide range of functional polymers with tailored properties.
Table 3: Potential Polymerization and Post-Modification Strategies
| Polymerization Method | Potential Comonomers | Post-Polymerization Modification | Resulting Polymer Functionality |
| Free Radical Polymerization | Styrene, Acrylates, Methacrylates | Suzuki Coupling | Polymers with pendant biaryl groups for optical applications. |
| --- | --- | Sonogashira Coupling | Conjugated polymers with potential electronic applications. |
| --- | --- | Nucleophilic Substitution (e.g., with azides) | Polymers with reactive azide (B81097) groups for click chemistry. |
Furthermore, the secondary amine in the polymer backbone could also be functionalized, adding another layer of versatility. The resulting polymers could find applications as functional coatings, resins, or materials for biomedical applications, depending on the nature of the introduced functional groups. The ability to precisely control the functionality of the polymer through both monomer design and post-polymerization modification makes this compound an interesting candidate for the development of advanced polymeric materials.
Theoretical and Computational Studies of N 4 Bromobenzyl 2 Propen 1 Amine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and potential interactions. For N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride, these methods can provide insights into electron distribution, orbital energies, and sites susceptible to chemical attack.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method that balances accuracy with computational cost, making it a popular choice for studying the electronic structure of molecules. DFT calculations for molecules analogous to this compound, such as various substituted benzylamines, have been effectively used to determine optimized geometries, vibrational frequencies, and electronic properties.
For this compound, DFT calculations would likely be employed to predict key electronic parameters. The presence of the electron-withdrawing bromine atom on the phenyl ring is expected to influence the electron density across the molecule. This effect, coupled with the electronic nature of the allylamine (B125299) group, can be quantified through DFT. Parameters such as Mulliken atomic charges and the molecular electrostatic potential (MEP) map can be calculated to identify electron-rich and electron-deficient regions. The MEP would likely show a negative potential around the nitrogen atom of the amine and the bromine atom, indicating regions susceptible to electrophilic attack, while the positive potential would be concentrated around the amine hydrochloride proton and the allylic protons.
Note: The values in this table are hypothetical and based on typical DFT results for similar molecules. Actual values would require specific calculations for this compound.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a deeper understanding of the electronic behavior of a molecule by describing the distribution and energy of its electrons in various orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
For this compound, the HOMO is expected to be localized primarily on the π-system of the bromobenzyl group and the non-bonding orbital of the nitrogen atom. The LUMO is likely to be distributed over the antibonding orbitals of the aromatic ring and the allylic system. The presence of the bromine atom would likely lower the energy of both the HOMO and LUMO compared to an unsubstituted benzylallylamine.
Illustrative Frontier Molecular Orbital Data for a Model Benzylamine (B48309) Derivative
| Molecular Orbital | Energy (eV) | Description and Implication |
|---|---|---|
| HOMO | -6.5 to -7.5 | Represents the electron-donating capability, localized on the amine and aromatic ring. |
| LUMO | -0.5 to -1.5 | Represents the electron-accepting capability, localized on the aromatic and allylic systems. |
Note: The values in this table are hypothetical and based on typical DFT results for similar molecules. Actual values would require specific calculations for this compound.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are powerful tools to explore the spatial arrangements of atoms and their dynamic behavior over time.
Due to the presence of several single bonds, this compound is expected to be a flexible molecule with multiple possible conformations. Key dihedral angles that would define its conformational landscape include the rotation around the C-C bond of the benzyl (B1604629) group, the C-N bond of the amine, and the C-C single bond of the allyl group.
Conformational analysis of structurally similar molecules like benzylamine has revealed the existence of multiple stable conformers with small energy differences between them. These studies often identify gauche and anti conformations with respect to the orientation of the amino group relative to the phenyl ring. For this compound, a systematic scan of the potential energy surface by varying the key dihedral angles would reveal the low-energy conformers and the energy barriers for their interconversion.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior in a given environment, such as in a solvent. An MD simulation would start with an optimized geometry of the molecule and then solve Newton's equations of motion for all atoms over a period of time. This would allow for the observation of conformational changes, intramolecular hydrogen bonding, and interactions with solvent molecules. For the hydrochloride salt, MD simulations would also be crucial to understand the interaction of the chloride ion with the protonated amine group and the influence of solvent on this ion pair.
Computational Elucidation of Reaction Mechanisms Involving this compound
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, several types of reactions could be computationally explored.
One area of interest would be the electrophilic addition to the double bond of the allyl group. Computational studies on similar allylamine systems could be used as a model to understand how an electrophile would interact with the double bond. The calculations would help in determining the regioselectivity and stereoselectivity of such a reaction by comparing the energies of the possible transition states leading to different products.
Another potential reaction is the nucleophilic substitution at the benzylic carbon or at the aromatic carbon bearing the bromine atom. While nucleophilic aromatic substitution is generally difficult on an unactivated ring, computational studies could explore the feasibility of such reactions under specific conditions. Theoretical investigations into the S_N2 reaction at the benzylic carbon, with the amine as a potential leaving group after deprotonation, could also provide valuable mechanistic insights.
The reactivity of the amine group itself, for instance, in acylation or alkylation reactions , could also be modeled. DFT calculations could be used to determine the reaction pathway, the structure of the tetrahedral intermediate, and the activation energy for the reaction.
By modeling these potential reaction pathways, computational studies can provide a detailed, atomistic understanding of the reactivity of this compound, guiding synthetic efforts and the prediction of its chemical behavior.
Advanced Spectroscopic and Crystallographic Characterization of N 4 Bromobenzyl 2 Propen 1 Amine Hydrochloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) spectra, the connectivity and chemical environment of each atom can be mapped.
For a molecule like N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the allyl and 4-bromobenzyl moieties. The vinylic protons of the allyl group would appear as complex multiplets in the olefinic region (~5-6 ppm), while the allylic methylene (B1212753) protons adjacent to the nitrogen would be found further downfield. The aromatic protons of the 4-bromobenzyl group would present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic methylene protons would appear as a singlet, and the N-H protons of the hydrochloride salt would likely be a broad signal.
The ¹³C NMR spectrum would complement this by showing distinct signals for the sp² carbons of the allyl group and the aromatic ring, as well as the sp³ carbons of the allylic and benzylic positions.
To illustrate the detailed assignments possible, the reported NMR data for N-allyl-N-benzyl-4-methylbenzenesulfonamide, a structurally related derivative, is presented. nsf.gov This compound shares the key N-allyl and N-benzyl functionalities.
¹H NMR Data for N-allyl-N-benzyl-4-methylbenzenesulfonamide: nsf.gov
δ 7.77-7.69 (m, 2H, Ar-H): Protons on the tosyl group adjacent to the sulfonyl group.
δ 7.34-7.20 (m, 7H, Ar-H): Protons of the benzyl (B1604629) group and the remaining protons of the tosyl group.
δ 5.45 (ddt, J = 16.8, 10.2, 6.6 Hz, 1H, =CH): The internal vinylic proton of the allyl group.
δ 5.05 (dq, J = 10.1, 1.2 Hz, 1H, =CH_trans): The terminal, trans-vinylic proton.
δ 4.98 (dq, J = 17.0, 1.4 Hz, 1H, =CH_cis): The terminal, cis-vinylic proton.
δ 4.32 (s, 2H, NCH₂): The benzylic protons.
δ 3.74 (dt, J = 6.5, 1.3 Hz, 2H, NCH₂): The allylic protons.
δ 2.43 (s, 3H, CH₃): The methyl protons of the tosyl group.
¹³C NMR Data for N-allyl-N-benzyl-4-methylbenzenesulfonamide: nsf.gov
δ 143.42, 137.60, 136.08, 132.25, 129.86, 128.63, 128.57, 127.81, 127.31: Aromatic carbons.
δ 119.52: Terminal vinylic carbon (=CH₂).
δ 50.24: Benzylic carbon (NCH₂).
δ 49.55: Allylic carbon (NCH₂).
δ 21.65: Methyl carbon (CH₃).
Similarly, data from 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) illustrates the expected signals for the 4-bromophenyl group. researchgate.net
| Compound | Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.gov | Allyl (=CH, =CH₂) | 5.45, 5.05, 4.98 | 132.25, 119.52 |
| Allyl (NCH₂) | 3.74 | 49.55 | |
| Benzyl (Ar-H) | 7.34-7.20 | 137.60, 128.63, 128.57, 127.81 | |
| Benzyl (NCH₂) | 4.32 | 50.24 | |
| 1-(4-bromophenyl)-2-(methylamino)propan-1-one researchgate.net | 4-Bromophenyl (Ar-H) | 8.00 (d), 7.80 (d) | 132.8, 131.8, 130.7, 129.6 |
| Carbonyl (C=O) | - | 195.8 |
Advanced Mass Spectrometry Techniques for Molecular Structure and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing its exact mass. Furthermore, fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.
For this compound, the molecular weight of the free base is 226.02 g/mol (for ⁷⁹Br) and 228.02 g/mol (for ⁸¹Br). Electron ionization (EI) would likely lead to characteristic fragmentation. A key fragment would be the 4-bromobenzyl cation at m/z 169/171, which could further rearrange to the very stable 4-bromotropylium ion. Another likely fragmentation pathway would involve the loss of an allyl radical to yield a fragment ion at m/z 185/187. The presence of bromine is easily identified by the characteristic M/M+2 isotopic pattern with nearly equal intensity (¹⁹Br:⁸¹Br ≈ 1:1).
Analysis of the derivative N-(4-Bromobenzyl)-N-(4-chlorobenzyl)amine shows an exact mass of 308.99199 g/mol , consistent with its molecular formula C₁₄H₁₃BrClN. spectrabase.com The mass spectrum of brephedrone shows a molecular ion peak [M⁺] at m/z 241 and characteristic fragments from the cleavage of the C-C bond adjacent to the carbonyl group. researchgate.net
| Compound | Technique | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|
| N-(4-Bromobenzyl)-2-propen-1-amine (Free Base) | EI-MS (Expected) | 226 / 228 | 185 / 187 ([M-C₃H₅]⁺), 169 / 171 ([BrC₇H₆]⁺), 91 ([C₇H₇]⁺), 41 ([C₃H₅]⁺) |
| 1-(4-bromophenyl)-2-(methylamino)propan-1-one researchgate.net | EI-MS | 241 / 243 | 183 / 185 ([M-C₃H₆N]⁺), 58 ([C₃H₈N]⁺) |
| N-(4-Bromobenzyl)-N-(4-chlorobenzyl)amine spectrabase.com | HRMS | 308.99199 (Exact Mass) | Not specified |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.govresearchgate.net It provides precise information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. It also reveals how molecules are arranged in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.
While a crystal structure for this compound is not publicly available, the detailed crystallographic analysis of N-allyl-N-benzyl-4-methylbenzenesulfonamide provides a valuable model for a similar molecular framework. nsf.goveurjchem.com The study revealed that this compound crystallizes in the orthorhombic Pna2₁ space group. nsf.goveurjchem.com The analysis provides a complete picture of the molecule's solid-state conformation, including the relative orientation of the allyl, benzyl, and tosyl groups.
For this compound, a crystal structure would be expected to feature strong hydrogen bonds between the ammonium (B1175870) group (N⁺-H₂) and the chloride anion (Cl⁻). These interactions would likely dominate the crystal packing, forming extended networks that link the molecules together.
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pna2₁ |
| a (Å) | 18.6919 (18) |
| b (Å) | 10.5612 (10) |
| c (Å) | 8.1065 (8) |
| Volume (ų) | 1600.3 (3) |
| Z | 4 |
| Temperature (K) | 173.15 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations.
For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands. As an ammonium salt, a broad and strong absorption would be present in the 3000-2500 cm⁻¹ region, corresponding to the N⁺-H stretching vibrations. Aromatic C-H stretching would appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1600-1450 cm⁻¹ range, while the allyl C=C stretch would appear around 1640 cm⁻¹. The C-Br stretch typically appears as a strong band in the far-infrared region (below 600 cm⁻¹).
The IR spectrum of brephedrone hydrochloride shows strong absorption bands for aliphatic C-H stretching (2941 cm⁻¹) and a band for the NH₂⁺ group at 2766 cm⁻¹. researchgate.net These assignments help to corroborate the expected vibrational modes in the target compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N⁺-H stretching | 3000 - 2500 (broad) | Ammonium ion |
| Aromatic C-H stretching | 3100 - 3000 | Aromatic ring |
| Olefinic =C-H stretching | 3080 - 3020 | Allyl group |
| Aliphatic C-H stretching | 2980 - 2850 | Methylene groups |
| C=C stretching (alkene) | ~1640 | Allyl group |
| C=C stretching (aromatic) | 1600 - 1450 | Aromatic ring |
| C-N stretching | 1250 - 1020 | Amine |
| C-Br stretching | 600 - 500 | Bromo-aromatic |
Future Research Directions and Perspectives on N 4 Bromobenzyl 2 Propen 1 Amine Hydrochloride Chemistry
Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity
The development of more efficient and selective methods for the synthesis of N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride and its analogs is a key area for future research. Current synthetic approaches often rely on classical N-alkylation strategies, which can be improved in terms of atom economy, milder reaction conditions, and reduced waste generation.
Emerging trends in amine synthesis that could be applied to this target molecule include:
Catalytic Allylic Amination: Direct C-H amination of allylic substrates is a powerful and atom-economical approach. Future research could focus on developing catalytic systems, potentially based on transition metals like palladium or iridium, for the direct coupling of 4-bromobenzylamine (B181089) with propylene or other simple alkenes. This would offer a more convergent and efficient route compared to traditional methods involving allyl halides.
Reductive Amination with Bio-sourced Feedstocks: The use of renewable resources is a growing trend in chemical synthesis. Research into the reductive amination of cinnamaldehyde derivatives, which can be sourced from biomass, with 4-bromobenzylamine could provide a greener pathway to related structures.
Flow Chemistry Approaches: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Catalytic Allylic Amination | High atom economy, convergence | Catalyst development, regioselectivity control |
| Reductive Amination | Use of renewable feedstocks | Substrate scope, catalyst efficiency |
| Flow Chemistry | Improved safety and scalability | Reactor design, optimization of parameters |
Exploration of Novel Reactivity and Catalytic Pathways
The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic C-Br bond, opens up avenues for exploring novel reactivity and its application in catalysis.
Future research in this area could investigate:
Palladium-Catalyzed Cross-Coupling Reactions: The 4-bromobenzyl moiety is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents onto the aromatic ring, leading to a diverse library of derivatives with potentially interesting properties. The allylic amine functionality could also participate in palladium-catalyzed processes, such as intramolecular cyclizations.
Metathesis Reactions: The allyl group can participate in olefin metathesis reactions, enabling the formation of new carbon-carbon double bonds. Ring-closing metathesis (RCM) of appropriately functionalized derivatives could lead to the synthesis of novel nitrogen-containing heterocyclic compounds.
Dual Catalysis: The presence of two distinct reactive sites could be exploited in dual catalytic systems. For instance, a transition metal catalyst could activate the C-Br bond while an organocatalyst interacts with the allylamine (B125299) moiety, enabling complex transformations in a single step.
Untapped Potential in Specialized Organic Synthesis Applications
The unique combination of functional groups in this compound suggests its potential as a versatile building block in various specialized areas of organic synthesis.
Promising applications to be explored include:
Multicomponent Reactions (MCRs): The amine functionality can readily participate in various MCRs, such as the Mannich, Ugi, and Passerini reactions. By incorporating the 4-bromobenzylallyl scaffold into these reactions, complex molecules can be assembled in a highly efficient and convergent manner. The bromine atom provides a further point for diversification of the MCR products.
Synthesis of Heterocyclic Compounds: The allylamine moiety is a common precursor for the synthesis of a wide variety of nitrogen-containing heterocycles. Future work could focus on developing novel cyclization strategies, such as intramolecular hydroaminations, cycloadditions, or transition-metal-catalyzed cyclizations, to construct new heterocyclic frameworks. For example, [3+2] cycloaddition reactions with nitrones or nitrile oxides could yield isoxazolidine and isoxazoline derivatives.
Development of Functional Materials: The ability to polymerize the allyl group and functionalize the bromo-aromatic ring makes this compound a potential monomer for the synthesis of functional polymers. These materials could have applications in areas such as catalysis, sensing, or as ligands for metal sequestration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-Bromobenzyl)-2-propen-1-amine hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, 4-bromobenzylamine hydrochloride can react with acrylic acid derivatives using coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) in dichloromethane. Optimization involves adjusting stoichiometric ratios (e.g., 1.5 equivalents of EDCl/HOBt to the acid), maintaining anhydrous conditions, and monitoring reaction progress via TLC or LC-MS. Triethylamine is often added to neutralize HCl byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H and ¹³C NMR to verify the presence of the 4-bromobenzyl group (aromatic protons at δ 7.2–7.5 ppm) and allylamine moiety (vinyl protons at δ 5.2–6.2 ppm).
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) is recommended. Compare retention times with authenticated reference standards.
- Mass Spectrometry : ESI-MS in positive ion mode should show a molecular ion peak at m/z 260.2 (M+H⁺) .
Q. What are the stability considerations for storing this compound, and how can degradation be monitored?
- Methodological Answer : Store the compound at -20°C in a desiccated environment to prevent hydrolysis of the allylamine group. Degradation can be monitored by periodic HPLC analysis; look for peaks corresponding to free 4-bromobenzylamine or acrylic acid derivatives. NMR can also detect amine deprotonation or bromine displacement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Perform dose-response studies under standardized protocols. Validate purity using orthogonal techniques (e.g., NMR + LC-MS) to rule out batch-specific impurities. Compare results with structurally analogous compounds (e.g., halogen-substituted benzylamines) to identify SAR trends .
Q. What strategies improve the aqueous solubility of this compound for in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤0.1% v/v) to pre-dissolve the compound before diluting in buffered solutions.
- Salt Formation : Explore counterion exchange (e.g., acetate or citrate salts) via pH-controlled crystallization.
- Surfactants : Add polysorbate-80 (0.01% w/v) to enhance micellar solubilization.
Validate solubility via phase-solubility diagrams or nephelometry .
Q. How can the mechanism of action of this compound be elucidated in biological systems?
- Methodological Answer :
- Binding Studies : Use surface plasmon resonance (SPR) to screen for interactions with protein targets (e.g., receptors or enzymes).
- Gene Expression Profiling : Perform RNA-seq or qPCR on treated cells to identify dysregulated pathways.
- Molecular Docking : Predict binding modes using software like AutoDock Vina, focusing on bromobenzyl and allylamine pharmacophores.
Validate hypotheses with knockout cell lines or competitive inhibition assays .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in synthetic yields of this compound across studies?
- Methodological Answer : Yield discrepancies may stem from differences in solvent polarity (e.g., dichloromethane vs. THF) or moisture levels. Conduct a Design of Experiments (DoE) approach, varying parameters like temperature (0–25°C), reaction time (2–24 h), and base equivalents (1–3 eq. of triethylamine). Use LC-MS to track intermediate formation and optimize quenching protocols to minimize side reactions .
Experimental Design
Q. What analytical methods are suitable for detecting trace impurities in this compound?
- Methodological Answer :
- LC-HRMS : Identify impurities at ppm levels using high-resolution mass spectrometry with a C18 column (gradient: 5–95% acetonitrile in water + 0.1% formic acid).
- ICP-MS : Quantify residual metal catalysts (e.g., Pd from Suzuki couplings) with detection limits <1 ppb.
- 1D/2D NMR : Detect stereoisomers or regioisomers via NOESY or COSY experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
